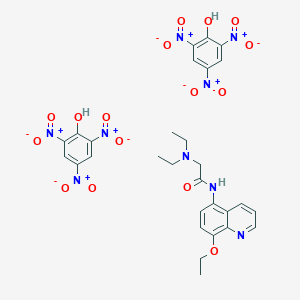
(3-Chloro-1,2-oxazol-5-yl)methanol
Overview
Description
“(3-Chloro-1,2-oxazol-5-yl)methanol” is a chemical compound that belongs to the class of oxazoles . Oxazoles are important heterocyclic compounds that have a wide spectrum of biological activities . They are often used as intermediates in the synthesis of new chemical entities in medicinal chemistry .
Synthesis Analysis
The synthesis of oxazole derivatives has been an interesting field for a long time . The substitution pattern in oxazole derivatives plays a pivotal role in delineating their biological activities . Various types of review articles have been written on synthesized oxazole compounds, which are focused on their pharmacological significance in the medicinal field .Molecular Structure Analysis
The molecular formula of “(3-Chloro-1,2-oxazol-5-yl)methanol” is C4H4ClNO2 . Oxazoles are doubly unsaturated 5-membered rings having one oxygen atom at position 1 and a nitrogen atom at position 3 separated by a carbon in-between .Chemical Reactions Analysis
Oxazole derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant activities . The specific chemical reactions of “(3-Chloro-1,2-oxazol-5-yl)methanol” are not mentioned in the retrieved papers.Physical And Chemical Properties Analysis
The average mass of “(3-Chloro-1,2-oxazol-5-yl)methanol” is 133.533 Da . More detailed physical and chemical properties are not available in the retrieved papers.Scientific Research Applications
Methanol and Halogen Bonding
Research on the interaction between methanol and carbon tetrachloride (CCl4) has provided insights into the competition between hydrogen and halogen bonding in complexes. Such studies are crucial for understanding specific interactions in methanol mixtures and their potential atmospheric chemical activities, highlighting methanol's role in aerosol formation and CCl4 deposition (Pal et al., 2020).
Catalysis and Synthesis
Methanol serves as an important industrial chemical, used in the synthesis of various compounds. The incorporation of rare earth elements in methanol synthesis catalysts has been shown to improve catalytic performance due to their unique chemical and physical properties (Richard & Fan, 2018). Moreover, the encapsulation of molybdenum(VI) complexes in zeolite Y has demonstrated efficient catalysis for the oxidation of primary alcohols, underscoring methanol's role in organic synthesis (Ghorbanloo & Alamooti, 2017).
Environmental and Analytical Applications
Methanol is pivotal in environmental monitoring and analytical chemistry, serving as a solvent for the highly fluorescent dyes used in fiber-optic fluorosensing of lower alcohols, which can be applied to detect methanol in various samples, demonstrating its analytical utility (Orellana et al., 1995).
Biological and Environmental Impact
The rapid biological oxidation of methanol in the tropical Atlantic signifies its role as a microbial carbon source. Such studies reveal methanol's biogeochemical activity and its contribution to microbial carbon demand in oceanic regions, emphasizing the ecological importance of methanol in the marine environment (Dixon, Beale, & Nightingale, 2011).
Future Directions
Oxazole derivatives have gained attention in recent times due to their increasing importance in the field of medicinal chemistry . They are a part of a large number of drugs and biologically relevant molecules . Therefore, the future directions in the research of “(3-Chloro-1,2-oxazol-5-yl)methanol” and other oxazole derivatives could involve further exploration of their biological activities and potential applications in medicine.
properties
IUPAC Name |
(3-chloro-1,2-oxazol-5-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClNO2/c5-4-1-3(2-7)8-6-4/h1,7H,2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOYVQDNFGMZJNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ON=C1Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30556141 | |
| Record name | (3-Chloro-1,2-oxazol-5-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30556141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Chloro-1,2-oxazol-5-yl)methanol | |
CAS RN |
105175-03-9 | |
| Record name | (3-Chloro-1,2-oxazol-5-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30556141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5-(5-Chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B19030.png)
![3-[5-(4-Fluorophenyl)-5-hydroxy-1-oxopentyl]-4-phenyl-2-oxazolidinone](/img/structure/B19037.png)



![1-(tert-butyl)-3-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B19046.png)




